![molecular formula C14H11F3N2O2 B5511605 1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5511605.png)

1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

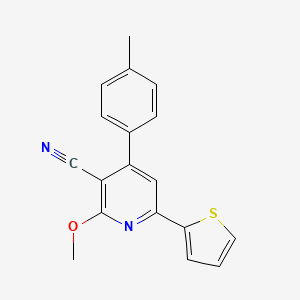

"1-[1-benzoyl-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone" is a chemical compound that belongs to the class of organic compounds known as pyrazoles. It is characterized by a 5-membered ring structure containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields of chemistry and materials science.

Synthesis Analysis

Synthesis of pyrazole derivatives typically involves the reaction of precursors such as para-methyl-acetophenone and ethyl trifluoroacetate. The process can be influenced by factors like the amount of base, solvent, reaction temperature, and time, which are crucial for optimizing the yield of the product (Zhang Peng-yun, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied through experimental and theoretical methods. Investigations include optimized molecular structure, vibrational frequencies, and vibrational assignments. Geometrical parameters obtained from these studies agree with X-ray diffraction (XRD) data, highlighting the molecule's stability due to hyper-conjugative interactions and charge delocalization. Molecular docking studies suggest that specific atoms or groups within the molecule are crucial for binding activities, indicating potential inhibitory activity against target proteins (Y. Mary et al., 2015).

Chemical Reactions and Properties

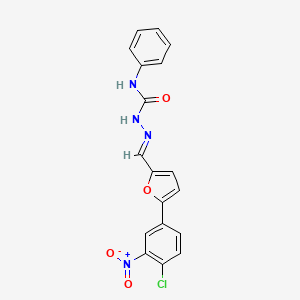

Pyrazole derivatives undergo various chemical reactions, including diazotization, which leads to the formation of diazonium salts, and reactions with phenyl isothiocyanate to yield thiourea derivatives. These reactions open pathways to further synthesize compounds with potential biological activity (F. Attaby et al., 2006).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with structures incorporating pyrazole or related heterocyclic motifs have been synthesized and evaluated for their antimicrobial and antifungal potentials. For instance, Desai, Pandya, and Vaja (2017) synthesized a series of compounds bearing pyrazoline motifs and evaluated their activities against various gram-positive, gram-negative bacteria, and fungal strains, finding significant antimicrobial activity in some of the synthesized compounds (Desai, Pandya, & Vaja, 2017).

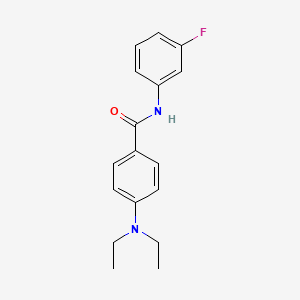

Anticancer and Anti-HCV Agents

A study by Küçükgüzel et al. (2013) focused on the synthesis and characterization of celecoxib derivatives, exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research highlighted the potential of these compounds in therapeutic applications, with some derivatives showing promising results against human tumor cell lines and HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013).

Antiviral Activity

Attaby, Elghandour, Ali, and Ibrahem (2006) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity. This study demonstrates the potential of such compounds in antiviral therapies, emphasizing the importance of structural variation for biological activity (Attaby et al., 2006).

Drug-likeness and Microbial Investigation

Pandya, Dave, Patel, and Desai (2019) conducted a study focusing on the synthesis of compounds with predicted drug-likeness properties, evaluated for antibacterial, antifungal, and antimycobacterial activities. The results revealed compounds with good to moderate activity against bacterial strains, showcasing the role of synthesized compounds in developing new antimicrobial agents (Pandya et al., 2019).

properties

IUPAC Name |

1-[1-benzoyl-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-11(9(2)20)12(14(15,16)17)18-19(8)13(21)10-6-4-3-5-7-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSEDILQQYRIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(1-benzoyl-5-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5511567.png)

![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)

![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)

![4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B5511582.png)

![2-methyl-6-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B5511590.png)

![5-[(4-propylphenoxy)methyl]-N'-(3-pyridinylmethylene)-2-furohydrazide](/img/structure/B5511608.png)

![(3R*,4R*)-3-cyclopropyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5511609.png)

![3-(2,3-dihydro-1H-indol-3-yl)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B5511621.png)

![5-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4-methyl-2-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5511622.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)